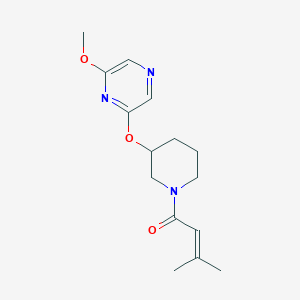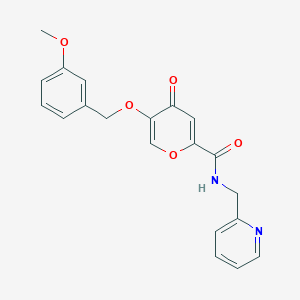
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical name, MPOD, and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
MPOD is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, MPOD can reduce inflammation in the body.
Biochemical and Physiological Effects
MPOD has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may have implications for the treatment of inflammatory diseases such as arthritis. MPOD has also been found to have anti-cancer properties, and may be useful in the development of new cancer treatments. Additionally, MPOD has been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPOD in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. Additionally, MPOD is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using MPOD in lab experiments is that it may not be suitable for all types of research. For example, it may not be useful for studying biological processes that are not related to inflammation or cancer.
Orientations Futures
There are many potential future directions for research related to MPOD. One area of interest is the development of new cancer treatments that are based on MPOD. Additionally, MPOD may be useful in the treatment of other inflammatory diseases, such as asthma. Finally, further research is needed to fully understand the mechanism of action of MPOD, which may lead to the development of new drugs that target PDE4.
Méthodes De Synthèse
The synthesis of MPOD involves a series of chemical reactions. The starting material is 6-methoxypyrazine-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine in the presence of a base to form the piperidine amide. The amide is then reacted with 3-methyl-2-buten-1-one in the presence of a Lewis acid catalyst to form MPOD.
Applications De Recherche Scientifique
MPOD has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, which make it useful for studying different biological processes. MPOD has been used in research related to cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(2)7-15(19)18-6-4-5-12(10-18)21-14-9-16-8-13(17-14)20-3/h7-9,12H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFPWPUHLJAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790790.png)
![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B2790792.png)
![4-propyl-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2790793.png)

![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790796.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790798.png)
![[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2790799.png)
![N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2790800.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2790803.png)
![Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2790804.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790806.png)
![2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B2790808.png)

![N-Tert-butyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2790810.png)